molecular formula C9H14N2O2S B1386565 2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde CAS No. 1019108-01-0

2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde

Cat. No. B1386565
M. Wt: 214.29 g/mol
InChI Key: MWGBKERXCKADEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom, substituted with a diethylamino group, a methoxy group, and a carbaldehyde group.


Physical And Chemical Properties Analysis

2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde is a yellowish crystalline solid. Its molecular formula is C11H16N2O2S and it has a molecular weight of 240.32 g/mol.

Future Directions

The future directions of 2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde are not specified in the retrieved data. Given its potential biological applications, it may be the subject of future research in various fields.

Relevant Papers I found some references to 2-dimethylamino-4-ethoxy-thiazole-5-carbaldehyde and 2-Thiazolecarboxaldehyde in the literature, but specific papers focusing on 2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde were not identified in the search results. Further literature search may provide more detailed information.

properties

IUPAC Name

2-(diethylamino)-4-methoxy-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-4-11(5-2)9-10-8(13-3)7(6-12)14-9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGBKERXCKADEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=C(S1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde
Reactant of Route 2
2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde
Reactant of Route 3
2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde
Reactant of Route 5
2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.